4-[(3-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzonitrile
Overview
Description
4-[(3-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzonitrile is an organic compound with the molecular formula C14H10FIO2. This compound is characterized by the presence of fluorine, iodine, and methoxy groups attached to a benzonitrile core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzonitrile typically involves multiple steps, including halogenation, methoxylation, and nitrile formation. One common method involves the following steps:
Halogenation: Introduction of iodine into the aromatic ring.
Methoxylation: Substitution of a hydrogen atom with a methoxy group.
Nitrile Formation: Conversion of a suitable precursor to the nitrile group.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactions under controlled conditions. These methods ensure high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions is common to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of the nitrile group to amines.
Substitution: Halogen substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acids, while reduction can produce amines.
Scientific Research Applications
4-[(3-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzonitrile is used in various scientific research fields:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigating its effects on biological systems and potential as a biochemical probe.
Medicine: Exploring its potential therapeutic applications and interactions with biological targets.
Industry: Used in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 4-[(3-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzonitrile involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms enhances its binding affinity to certain enzymes and receptors. This compound can modulate biochemical pathways by inhibiting or activating specific proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Fluorophenyl)methoxy]benzonitrile
- 3-Iodo-4-methoxybenzonitrile
- 4-Fluoro-3-methoxybenzonitrile
Uniqueness
4-[(3-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzonitrile is unique due to the combination of fluorine, iodine, and methoxy groups in its structure. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications.
Properties
IUPAC Name |
4-[(3-fluorophenyl)methoxy]-3-iodo-5-methoxybenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FINO2/c1-19-14-7-11(8-18)6-13(17)15(14)20-9-10-3-2-4-12(16)5-10/h2-7H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZRHKKQDYRDKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C#N)I)OCC2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FINO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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